molecular formula C11H15BrN2O2 B2631036 3-(BOC-Amino)-5-bromopicoline CAS No. 1211538-57-6

3-(BOC-Amino)-5-bromopicoline

Cat. No. B2631036
CAS RN: 1211538-57-6
M. Wt: 287.157
InChI Key: FZEYTKWKUSLYOQ-UHFFFAOYSA-N
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Description

3-(BOC-Amino)-5-bromopicoline is a compound that involves the use of Boc (tert-butyl carbamate) as a protecting group for amino functions . The Boc group plays a pivotal role in the synthesis of multifunctional targets, and it’s often used in the context of amino functions . It’s also used as an alkylating reagent for the synthesis of various compounds .


Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleoph

Scientific Research Applications

Nonlinear Optical (NLO) Materials

The molecule 3-amino-4-(Boc-amino)pyridine, which is structurally similar to 3-(BOC-Amino)-5-bromopicoline, has been studied for its nonlinear optical (NLO) properties . The dipole moment (μ) and first hyperpolarizability (β) values of the molecule suggest that it could be a good candidate as an NLO material . NLO materials have potential applications in optoelectronics, such as optical communication, optical computing, optical switching, optical modulation, and optical logic .

Pharmaceutical and Medicinal Research

Aminopyridines, which include molecules like 3-(BOC-Amino)-5-bromopicoline, are important in pharmaceutical and medicinal research . For example, 4-Aminopyridine and 3,4-diaminopyridine have been used in the treatment of cerebellar and ocular motor disorders, multiple sclerosis, and Lambert–Eaton myasthenic syndrome . Additionally, 3,4-Diaminopyridine and its derivatives possess antiviral, antimicrobial, and cytotoxic activities .

BOC Protection of Amines

The BOC group in 3-(BOC-Amino)-5-bromopicoline is used for the protection of amines . This is a crucial step in many synthetic applications, especially in the synthesis of biologically active molecules. The BOC protection is often carried out in catalyst and solvent-free media under mild reaction conditions, making it an eco-friendly process .

Tag Carriers in Biochemical Research

As a lysine residue, its 3-amino group is often used for carrying a tag moiety such as a fluorescent dye, a quencher, or biotin . This allows for the tracking and studying of the molecule in various biochemical processes.

properties

IUPAC Name

tert-butyl N-(5-bromo-2-methylpyridin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O2/c1-7-9(5-8(12)6-13-7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEYTKWKUSLYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)Br)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(BOC-Amino)-5-bromopicoline

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